
Bis(4-fluorophenyl)methane
Overview
Description
Bis(4-fluorophenyl)methane (CAS 457-68-1) is an aromatic hydrocarbon with the molecular formula C₁₃H₁₀F₂ and a molecular weight of 204.22 g/mol . Its structure consists of a methylene bridge (–CH₂–) connecting two 4-fluorophenyl groups. Key properties include a boiling point of 532.00 ± 1.00 K at 98.90 kPa and a nonplanar geometry due to steric repulsion between the fluorine atoms and the aromatic core . This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and materials science intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of fluorobenzene with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(4-fluorophenyl)methane can undergo nucleophilic aromatic substitution reactions due to the presence of fluorine atoms, which make the aromatic ring more susceptible to nucleophilic attack.
Oxidation Reactions: It can be oxidized to form bis(4-fluorophenyl)methanol or bis(4-fluorophenyl)methanone under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products Formed:
Bis(4-fluorophenyl)methanol: Formed through partial oxidation.
Bis(4-fluorophenyl)methanone: Formed through complete oxidation.
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Bis(4-fluorophenyl)methane derivatives are used in the synthesis of pharmaceutical compounds, including antipsychotic drugs such as fluspirilene and pimozide .
Industry:
Mechanism of Action
Mechanism: Bis(4-fluorophenyl)methane exerts its effects primarily through nucleophilic aromatic substitution reactions.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(4-fluorophenyl)methanol (CAS 365-24-2)
- Molecular Formula : C₁₃H₁₀F₂O
- Molecular Weight : 220.21 g/mol
- Key Differences: The hydroxyl (–OH) group introduces hydrogen bonding, enhancing solubility in polar solvents (e.g., water or ethanol) compared to the nonpolar Bis(4-fluorophenyl)methane. Increased reactivity in oxidation and esterification reactions due to the –OH group .
- Applications : Used in drug development for its ability to form stable hydrogen-bonded intermediates .
Bis(4-fluorophenyl) Ketone (CAS 345-92-6)
- Molecular Formula : C₁₃H₈F₂O
- Molecular Weight : 218.20 g/mol
- Key Differences :
- Applications : Explored in materials science for electronic applications .
1,1'-(Bromomethylene)bis(4-fluorobenzene)
- Molecular Formula : C₁₃H₉BrF₂
- Molecular Weight : 283.12 g/mol
- Key Differences :
- Applications : Intermediate in cross-coupling reactions for synthesizing fluorinated polymers .
Bis(4-acetylphenyl)methane (CAS 790-82-9)
- Molecular Formula : C₁₇H₁₆O₂
- Molecular Weight : 252.31 g/mol
- Key Differences :
- Applications: Studied for non-linear optical materials due to its asymmetric structure .
Physicochemical Properties Comparison
Biological Activity
Bis(4-fluorophenyl)methane, also known as 4,4'-difluorodiphenylmethane, is a synthetic organic compound with the molecular formula and a molecular weight of 204.22 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, and relevant case studies.
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The compound is synthesized from 4-fluorobenzaldehyde and appropriate reagents under controlled conditions to ensure high yield and purity.
Biological Activity Overview
Research into the biological activity of this compound has revealed various interactions with biological systems. Below are the key areas of interest:
- Anticancer Activity : Studies have explored the effects of this compound derivatives on human cancer cell lines. The MTS assay has been used to evaluate cell viability, showing varying degrees of inhibition across different cell lines.
- Antimicrobial Properties : The compound has been tested against various bacterial strains, demonstrating potential antibacterial activity.
- Genotoxicity : Assessments have indicated that certain derivatives may exhibit genotoxic effects, which could limit their therapeutic applications.
Anticancer Activity
In a study evaluating the anticancer potential of derivatives of this compound against human cancer cell lines (RKO, A-549, MCF-7, PC-3, HeLa), it was found that some compounds exhibited significant cellular inhibition. For instance:
Compound | Cell Line | IC50 (µM) | % Inhibition |
---|---|---|---|
4q | RKO | 50 | 70.23 |
4s | PC-3 | 45 | 65.00 |
Control | Doxycycline | - | 100 |
These results suggest that modifications to the phenyl groups can enhance bioactivity against specific cancer types .
Antimicrobial Testing
The antimicrobial efficacy of this compound was evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives:
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
1 | Staphylococcus aureus | 15.62 |
2 | Escherichia coli | 31.25 |
3 | Pseudomonas aeruginosa | >1000 |
These findings indicate that while some derivatives show promising antibacterial activity, others may not be effective against certain strains .
Genotoxicity Assessment
The potential genotoxic effects were evaluated using comet assays on mammalian cell lines. Results showed that some derivatives caused DNA damage at concentrations above a certain threshold:
Compound | Cell Line | % DNA Damage |
---|---|---|
4k | CHO-K1 | 6% |
4q | L. mexicana | Significant |
This genotoxicity raises concerns regarding the safety profile of these compounds for therapeutic use .
Q & A
Q. Basic: How can the synthesis of bis(4-fluorophenyl)methane be optimized for high yield and purity?
Methodological Answer:
this compound is commonly synthesized via Friedel-Crafts alkylation or cross-coupling reactions. A reported method involves reacting 4-fluorobenzene derivatives with dichloromethane or formaldehyde under acidic conditions. For optimized yields, a catalytic system using silver nitrate (AgNO₃, 0.4 mmol) and potassium persulfate (K₂S₂O₈, 0.2 mmol) in a 1:1 acetonitrile/water solvent mixture under nitrogen at 60°C for 24 hours is effective . Purification via silica gel column chromatography with hexane as the eluent yields a white solid (70% yield). Key parameters include inert atmosphere maintenance and controlled stoichiometry to minimize byproducts.
Q. Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For this compound, expect:
- ¹H-NMR (400 MHz, CDCl₃): δ 7.82–7.80 (m, 4H, aromatic), 7.61–7.58 (m, 2H), 7.51–7.47 (m, 4H).
- ¹³C-NMR (100 MHz, CDCl₃): δ 137.7 (C-F coupling), 132.6, 130.2, 128.4 (aromatic carbons).
Additional techniques include mass spectrometry (MS) for molecular ion confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment. Differential Scanning Calorimetry (DSC) can determine melting behavior (reported density: 1.145 g/mL at 25°C) .
Q. Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
While direct toxicity data for this compound is limited, analogous fluorinated aromatics require:
- PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols.
- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
- Storage: Keep in airtight containers away from oxidizers and heat sources.
Q. Advanced: How can researchers reconcile contradictory data on fluorinated diphenylmethane derivatives in literature?
Methodological Answer:
Contradictions often arise from varying synthetic conditions or impurities. For example:
- Reaction Solvents: Polar solvents (e.g., acetonitrile) may favor different intermediates compared to non-polar media.
- Catalyst Systems: Silver nitrate/persulfate vs. Lewis acids (e.g., AlCl₃) can alter product distribution .
- Analytical Validation: Cross-validate NMR and MS data with computational simulations (e.g., DFT for expected chemical shifts).
Q. Advanced: What role do this compound derivatives play in pharmaceutical development?
Methodological Answer:
Derivatives like bis(4-fluorophenyl)chloromethane are precursors to antipsychotics (e.g., Flunarizine ) and calcium channel blockers (e.g., Lidoflazine ) . Key steps include:
- Functionalization: Introduce piperazine or butyl chains via nucleophilic substitution.
- Pharmacokinetic Optimization: Fluorine atoms enhance blood-brain barrier penetration and metabolic stability.
Q. Advanced: How does this compound degrade under environmental or experimental conditions?
Methodological Answer:
Degradation pathways include:
- Photolysis: UV exposure cleaves C-F bonds, forming 4-fluorophenol and formaldehyde.
- Hydrolysis: Acidic/alkaline conditions may yield 1,2-bis(4-fluorophenyl)ethane-1,2-dione, identified via GC-MS .
- Thermal Stability: Decomposes above 250°C, releasing HF gas; monitor via thermogravimetric analysis (TGA).
Q. Advanced: What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. toluene).
- Docking Studies: Model interactions with biological targets (e.g., dopamine receptors) for drug design .
Q. Advanced: What mechanistic insights explain the role of silver nitrate in this compound synthesis?
Methodological Answer:
Silver nitrate acts as a radical initiator in persulfate-mediated reactions:
Radical Generation: K₂S₂O₈ decomposes to sulfate radicals (SO₄⁻•), oxidizing Ag⁺ to Ag²⁺.
Substrate Activation: Ag²⁺ abstracts hydrogen from the methane precursor, forming a benzyl radical.
Coupling: Radical recombination yields the bis(4-fluorophenyl) product .
Q. Advanced: How is this compound utilized in environmental analysis?
Methodological Answer:
As a reference standard in:
- GC-MS Calibration: Quantify fluorinated pollutants in water or soil.
- Degradation Studies: Track byproducts like 4,4'-difluorobenzophenone using HPLC-UV .
Q. Advanced: What strategies isolate and identify byproducts from this compound reactions?
Methodological Answer:
Properties
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQVFHQUHOFROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196600 | |
Record name | 1,1'-Methylenebis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457-68-1 | |
Record name | 1,1′-Methylenebis[4-fluorobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=457-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Methylenebis(4-fluorobenzene) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000457681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 457-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Methylenebis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-methylenebis[4-fluorobenzene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1'-METHYLENEBIS(4-FLUOROBENZENE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40KCF8K7O2 | |
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Retrosynthesis Analysis
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